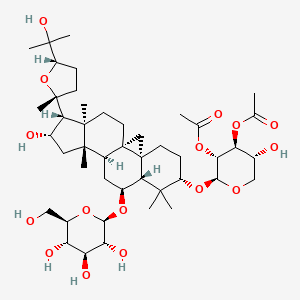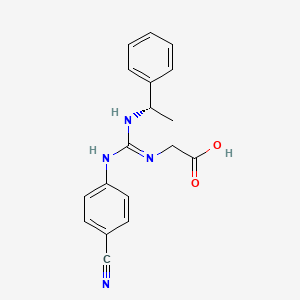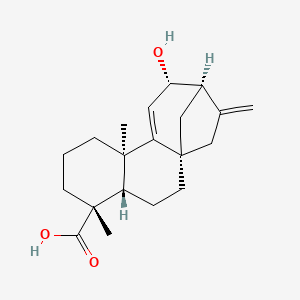
Astragaloside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Astragaloside I is primarily obtained through extraction from the roots of Astragalus membranaceus. The extraction process involves several steps, including solvent extraction, concentration, and purification. Typically, solvents like methanol, ethanol, and water are used in the extraction process .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Astragalus membranaceus roots. The process includes:
Harvesting: Collecting the roots of Astragalus membranaceus.
Drying: Drying the roots to reduce moisture content.
Extraction: Using solvents like methanol or ethanol to extract the active compounds.
Concentration: Concentrating the extract to remove excess solvent.
Purification: Purifying the concentrated extract using techniques like chromatography to isolate this compound
Análisis De Reacciones Químicas
Types of Reactions
Astragaloside I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Astragaloside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of health supplements and herbal medicines .
Mecanismo De Acción
Astragaloside I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and autophagy in cancer cells by modulating pathways like Wnt/β-catenin and PI3K/Akt .
Comparación Con Compuestos Similares
Astragaloside I is compared with other similar compounds, such as:
Astrasieversianin II: Another triterpenoid saponin with similar pharmacological properties.
Astrasieversianin VII: Known for its antiviral and antitumor activities.
Astrasieversianin IX: Exhibits hypocholesterolemic and cardioprotective effects
Conclusion
This compound is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of this compound distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.
Propiedades
Número CAS |
91739-00-3 |
|---|---|
Fórmula molecular |
C45H72O16 |
Peso molecular |
869.0 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1 |
Clave InChI |
KXHCYYSIAXMSPA-NKRMGSAOSA-N |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O |
SMILES canónico |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)








![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)

![2-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1253768.png)
